4-Nitrophenyl cyclopropylcarbamate
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Overview
Description
4-Nitrophenyl cyclopropylcarbamate is a chemical compound that has gained attention in the field of medicinal chemistry. It is primarily used as a synthon in the synthesis of various pharmaceutical agents, including anticancer drugs. The compound is characterized by the presence of a nitrophenyl group and a cyclopropylcarbamate moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
4-Nitrophenyl cyclopropylcarbamate is primarily used as a synthon in the synthesis of the anticancer drug lenvatinib . Lenvatinib acts as a kinase inhibitor against VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting these receptors, lenvatinib can effectively halt tumor progression .
Mode of Action
The compound interacts with its targets by preventing phosphorylation and subsequent activation of many tyrosine kinases involved in tumor cell proliferation and neo-angiogenesis . This interaction results in the inhibition of tumor growth and progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound, through its product lenvatinib, is the VEGF signaling pathway . This pathway is crucial for angiogenesis. By inhibiting VEGFR1, VEGFR2, and VEGFR3, lenvatinib disrupts the VEGF signaling pathway, thereby inhibiting angiogenesis and, consequently, tumor growth .
Pharmacokinetics
Its product lenvatinib is known to be used for the treatment of advanced renal cell carcinoma and advanced endometrial carcinoma
Result of Action
The molecular and cellular effects of this compound’s action, through lenvatinib, include the inhibition of tumor cell proliferation and neo-angiogenesis . This results in the effective halting of tumor progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature is used to prepare this compound The temperature and solvent can significantly affect the reaction efficiency and the stability of the compound
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl cyclopropylcarbamate has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib
Cellular Effects
Its derivative lenvatinib has been shown to inhibit tumor progression by preventing phosphorylation and subsequent activation of many tyrosine kinases involved in tumor cell proliferation and neo-angiogenesis .
Molecular Mechanism
It is known to react with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide to produce lenvatinib .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl cyclopropylcarbamate is typically synthesized through the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature . This method involves the formation of a carbamate linkage between the nitrophenyl and cyclopropyl groups.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl cyclopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Reduction Reactions: Products include 4-aminophenyl cyclopropylcarbamate.
Scientific Research Applications
4-Nitrophenyl cyclopropylcarbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of anticancer drugs such as lenvatinib.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Nitrophenyl chloroformate: Used as a reagent in the synthesis of carbamates.
Cyclopropyl amine: A building block in organic synthesis.
Uniqueness: 4-Nitrophenyl cyclopropylcarbamate is unique due to its combination of a nitrophenyl group and a cyclopropylcarbamate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Properties
IUPAC Name |
(4-nitrophenyl) N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(11-7-1-2-7)16-9-5-3-8(4-6-9)12(14)15/h3-7H,1-2H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZIKIABVIMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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